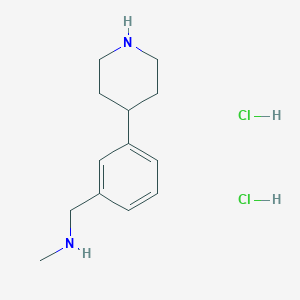
Dihydrochlorure de N-méthyl-1-(3-(pipéridin-4-yl)phényl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Applications De Recherche Scientifique
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a semi-flexible linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, it can be inferred that the compound may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
In the context of PROTACs, it can be speculated that the compound may contribute to the selective degradation of target proteins, potentially altering cellular functions depending on the specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N-methyl-1-(3-(piperidin-4-yl)phenyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the piperidine ring or the phenyl group is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce different amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another similar compound used as a semi-flexible linker in PROTAC development.
Uniqueness
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of targeted protein degradation strategies and other applications in scientific research .
Propriétés
IUPAC Name |
N-methyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXGNOCUCLJROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














